molecular formula C11H15NO2 B8568661 3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid

3-(4,5,6,7-tetrahydro-1H-indol-3-yl)-propionic acid

Cat. No. B8568661
M. Wt: 193.24 g/mol
InChI Key: NSPAIMACKXPNHI-UHFFFAOYSA-N
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Patent
US06846839B1

Procedure details

Crude 2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole (30 g) and 80 mL of 5 N sodium hydroxide were refluxed for 80 min in a round bottom flask heated in an oil bath and equipped with magnetic stirring. The heater was turned off, but the flask was left in the hot bath, and about 44 mL of 10 N hydrochloric acid was cautiously added via a dropping funnel through the reflux condenser with vigorous stirring. When approximately 80% of the acid had been added, a large amount of carbon dioxide was evolved. The addition was continued until the pH was 2-3. The mixture was cooled in a water bath, and 200 mL of ethyl acetate was added to dissolve the oil that was present. The ethyl acetate layer was isolated and was washed 3 times with 50 mL of water each time, twice with 30 mL of brine each time, and was dried over 5 g of anhydrous sodium sulfate and was evaporated to give 15.5 g (80%) yield of crude 3-(2-carboxyethyl)-4,5,6,7-tetrahydroindole as a very dark sticky syrup.
Name
2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[NH:7][C:8]2[CH2:9][CH2:10][CH2:11][CH2:12][C:13]=2[C:14]=1[CH2:15][CH2:16][C:17]([O:19]CC)=[O:18])=O)C.[OH-].[Na+].Cl.C(=O)=O>C(OCC)(=O)C>[C:17]([CH2:16][CH2:15][C:14]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[NH:7][CH:6]=1)([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
2-ethoxycarbonyl-3-(2-ethoxycarbonylethyl)-4,5,6,7-tetrahydroindole
Quantity
30 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC=2CCCCC2C1CCC(=O)OCC
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
44 mL
Type
reactant
Smiles
Cl
Step Three
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC=2CCCCC2C1CCC(=O)OCC
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirring
ADDITION
Type
ADDITION
Details
was cautiously added via a dropping funnel through the reflux condenser with vigorous stirring
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in a water bath
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the oil that
WASH
Type
WASH
Details
was washed 3 times with 50 mL of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with 30 mL of brine each time, and was dried over 5 g of anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CCC1=CNC=2CCCCC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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